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Compound of Interest

Compound Name: Luseogliflozin hydrate

Cat. No.: B13908933 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of

Luseogliflozin hydrate, a potent and selective inhibitor of the sodium-glucose cotransporter 2

(SGLT2). The following sections describe key assays for characterizing its inhibitory activity, its

effects on glucose uptake in relevant cell types, and its potential impact on cellular signaling

pathways.

SGLT2 Inhibition and Binding Affinity Assays
Luseogliflozin is a competitive inhibitor of human SGLT2 (hSGLT2). Its efficacy can be

quantified by measuring the inhibition of glucose uptake in cell lines overexpressing the

transporter and by direct binding assays.

Quantitative Data Summary: Luseogliflozin Inhibition
and Binding Kinetics
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Parameter Description Value
Cell
System/Assay
Condition

Reference

IC₅₀

Half maximal

inhibitory

concentration

against hSGLT2.

2.26 nM

CHO-K1 cells

expressing

hSGLT2

Kᵢ

Inhibition

constant,

indicating binding

affinity.

1.10 nM

CHO-K1 cells

expressing

hSGLT2

Selectivity

Ratio of IC₅₀ for

hSGLT1 vs.

hSGLT2.

>1,700-fold
hSGLT1 IC₅₀ =

3990 nM

KᏧ

Dissociation

constant from

direct binding

assay.

1.3 nM

Membrane

fractions from

hSGLT2-

expressing cells

Dissociation

Half-Time (t½)

Time for 50% of

Luseogliflozin to

dissociate from

hSGLT2.

7 hours

[³H]-

Luseogliflozin

binding assay

Experimental Workflow: SGLT2 Inhibition Assay
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Cell Preparation

Treatment

Glucose Uptake Assay

Detection & Analysis

Seed HEK293-hSGLT2 cells
in 96-well plates

Incubate for 24-48h
 to form a monolayer

Wash cells with
Na+-free buffer

Pre-incubate with Luseogliflozin
(or vehicle) in Na+ buffer

Add [14C]-AMG or 2-NBDG
in Na+ buffer

Incubate for 30-60 min
at 37°C

Wash with ice-cold
Na+-free buffer to stop uptake

Lyse cells

Measure radioactivity (scintillation)
or fluorescence (plate reader)

Calculate % inhibition vs. vehicle

Determine IC50 value

Click to download full resolution via product page

Caption: Workflow for determining SGLT2 inhibition by Luseogliflozin.
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Protocol 1: SGLT2-Mediated Glucose Uptake Inhibition
Assay
This protocol is designed to measure the inhibitory effect of Luseogliflozin on SGLT2-mediated

glucose uptake using a cell line stably expressing human SGLT2.

Materials:

HEK293 cells stably expressing hSGLT2 (HEK293-hSGLT2).

Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, G418 for selection.

Sodium Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

Sodium-Free Buffer: Choline-based or similar buffer where NaCl is replaced with choline

chloride.

Luseogliflozin hydrate stock solution (in DMSO).

Radiolabeled glucose analog: ¹⁴C-methyl-α-D-glucopyranoside ([¹⁴C]-AMG).

Alternatively, fluorescent glucose analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-

Deoxyglucose (2-NBDG).

96-well cell culture plates.

Scintillation counter or fluorescence plate reader.

Procedure:

Cell Plating: Seed HEK293-hSGLT2 cells into a 96-well plate at a density that allows them to

reach ~90% confluency on the day of the assay. Incubate at 37°C, 5% CO₂.

Compound Preparation: Prepare serial dilutions of Luseogliflozin hydrate in Sodium Buffer.

Include a vehicle control (e.g., 0.1% DMSO).

Assay Execution: a. On the day of the assay, aspirate the culture medium and wash the cell

monolayer twice with Sodium-Free Buffer. b. Add the Luseogliflozin dilutions (or vehicle) to
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the wells and pre-incubate for 10-20 minutes at 37°C. c. To initiate glucose uptake, add the

[¹⁴C]-AMG (final concentration ~0.1 µCi/mL) or 2-NBDG (final concentration ~100-200 µM)

prepared in Sodium Buffer. d. Incubate for 30-60 minutes at 37°C. e. Terminate the uptake by

rapidly aspirating the solution and washing the cells three times with ice-cold Sodium-Free

Buffer.

Detection: a. For [¹⁴C]-AMG: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS, 0.1 N

NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure

radioactivity using a scintillation counter. b. For 2-NBDG: Lyse the cells and measure the

fluorescence of the lysate using a plate reader (Excitation/Emission ~485/535 nm).

Data Analysis: Calculate the percentage of inhibition for each Luseogliflozin concentration

relative to the vehicle control. Plot the data and determine the IC₅₀ value using non-linear

regression analysis.

Effects on Glucose Uptake in Adipocytes and
Hepatocytes
Evaluating the effect of Luseogliflozin on glucose uptake in metabolically relevant cells like

adipocytes and hepatocytes can provide insights into its broader pharmacological profile.

Protocol 2: Glucose Uptake in 3T3-L1 Adipocytes
This protocol first details the differentiation of 3T3-L1 preadipocytes into mature adipocytes,

followed by the glucose uptake assay.

Part A: Differentiation of 3T3-L1 Cells

Materials:

3T3-L1 preadipocytes.

Proliferation Media: DMEM, 10% Calf Serum.

Differentiation Media (DMEM, 10% FBS) supplemented with:

MDI Induction Media: 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin.
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Insulin Media: 1 µg/mL Insulin.

Procedure:

Culture 3T3-L1 preadipocytes in Proliferation Media until they reach 100% confluency.

Two days post-confluency (Day 0), replace the medium with MDI Induction Media.

On Day 2, replace with Insulin Media.

On Day 4, and every two days thereafter, replace with standard Differentiation Media (10%

FBS/DMEM).

Mature, lipid-laden adipocytes are typically ready for experiments between Day 8 and Day

12.

Part B: 2-NBDG Glucose Uptake Assay

Procedure:

Serum Starvation: Starve the differentiated 3T3-L1 adipocytes in serum-free DMEM for 2-4

hours.

Pre-treatment: Wash cells with a suitable buffer (e.g., PBS) and pre-incubate with various

concentrations of Luseogliflozin hydrate (or vehicle) for 30-60 minutes.

Insulin Stimulation (Optional): To assess insulin-dependent uptake, add insulin (e.g., 100

nM) for 20-30 minutes.

Glucose Uptake: Add 2-NBDG (final concentration 100 µg/mL) and incubate for 20

minutes at 37°C.

Termination and Detection: Stop the reaction by washing with ice-cold PBS. Lyse the cells

and measure fluorescence as described in Protocol 1.

Application Note: In Vitro Hepatocyte Models
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While clinical data show Luseogliflozin improves liver function markers, detailed in vitro

protocols on its direct effects on hepatocytes are less established. However, its stability has

been confirmed in human liver microsomes and cryopreserved hepatocytes, where 69% of the

compound remained after 240 minutes of incubation.

To investigate direct effects, researchers can adapt standard protocols using human

hepatocyte cell lines like HepG2 or primary human hepatocytes. Key endpoints could include:

Lipid Accumulation: Treat cells with a high-glucose or oleic acid medium to induce steatosis,

co-treat with Luseogliflozin, and quantify lipid content using Oil Red O staining.

Gene Expression: Analyze the expression of genes involved in lipid metabolism (e.g.,

SREBP-1c, FASN, CPT1a) via RT-qPCR.

Signaling Pathway Analysis
Luseogliflozin may influence cellular signaling pathways beyond direct SGLT2 inhibition. One

identified pathway is the FoxM1/PLK1/CENP-A axis, which is involved in cell cycle progression

and proliferation.

Signaling Pathway: FoxM1/PLK1/CENP-A Axis
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Caption: Luseogliflozin's potential influence on the FoxM1/PLK1/CENP-A pathway.

Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol provides a general framework to assess changes in the expression of FoxM1,

PLK1, and CENP-A in a relevant cell line (e.g., pancreatic beta-cell line like INS-1 or MIN6)

following Luseogliflozin treatment.
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Materials:

Pancreatic beta-cell line (e.g., INS-1).

Luseogliflozin hydrate.

RNA extraction kit (e.g., TRIzol or column-based kit).

cDNA synthesis kit.

qPCR master mix (e.g., SYBR Green).

Primers for target genes (FoxM1, PLK1, CENP-A) and a housekeeping gene (e.g., GAPDH,

β-actin).

Procedure:

Cell Treatment: Culture cells to ~80% confluency and treat with Luseogliflozin hydrate at

desired concentrations for a specified time (e.g., 24 hours).

RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's

protocol of the chosen kit. Quantify RNA and assess its purity.

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis

kit.

qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and

reverse primers, and diluted cDNA. b. Run the reaction on a real-time PCR machine with a

standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of

denaturation, annealing, and extension).

Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the

Ct values of the target genes to the housekeeping gene (ΔCt = Ct_target -

Ct_housekeeping). c. Calculate the fold change in gene expression relative to the vehicle-

treated control using the 2-ΔΔCt method.
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[https://www.benchchem.com/product/b13908933#in-vitro-models-for-testing-luseogliflozin-
hydrate-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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